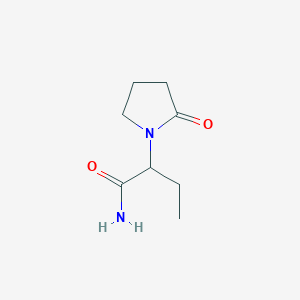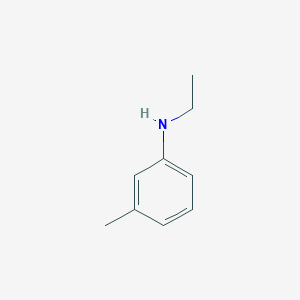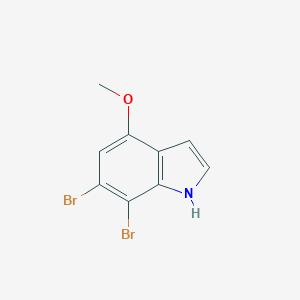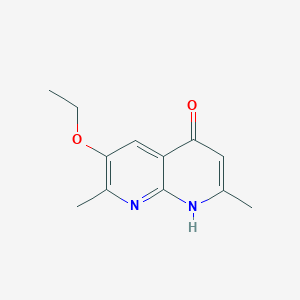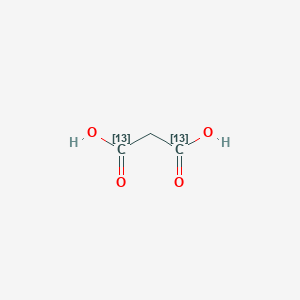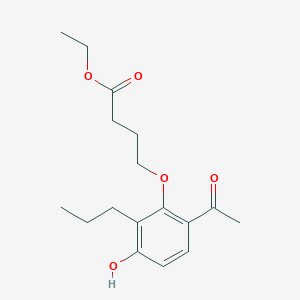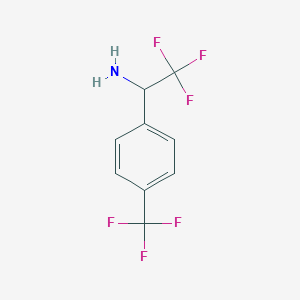![molecular formula C9H17NO2 B127265 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide CAS No. 143139-05-3](/img/structure/B127265.png)
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide, also known as MVEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MVEB is a derivative of butanamide, and its unique structure makes it a promising candidate for research purposes.
Scientific Research Applications
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been used in various scientific research applications, including drug discovery, chemical biology, and bioorganic chemistry. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has also been used as a tool to study protein-protein interactions and to modify proteins for various applications.
Mechanism Of Action
The mechanism of action of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide involves the inhibition of enzymes by binding to their active sites. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function.
Biochemical And Physiological Effects
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide can improve cognitive function in animal models of Alzheimer's disease. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide in lab experiments is its ability to inhibit the activity of enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide is also relatively easy to synthesize and can be obtained in high yields. One limitation of using 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide in lab experiments is its potential toxicity, which can limit its use in vivo.
Future Directions
There are several future directions for the use of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide in scientific research. One direction is the development of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide-based drugs for the treatment of diseases such as cancer and Alzheimer's. Another direction is the use of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide as a tool to study protein-protein interactions and to modify proteins for various applications. Additionally, the synthesis of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide derivatives with improved properties is an area of future research.
Synthesis Methods
The synthesis of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide involves the reaction of 3-methylbutanamide with 2-chloroethyl vinyl ether in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate which is then converted to the final product through a series of steps. The yield of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
properties
CAS RN |
143139-05-3 |
|---|---|
Product Name |
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide |
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-(2-ethenoxyethyl)-3-methylbutanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-12-6-5-10-9(11)7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,10,11) |
InChI Key |
SLRYBLMJLJFYTO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCCOC=C |
Canonical SMILES |
CC(C)CC(=O)NCCOC=C |
synonyms |
Butanamide, N-[2-(ethenyloxy)ethyl]-3-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



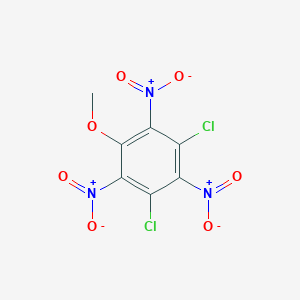
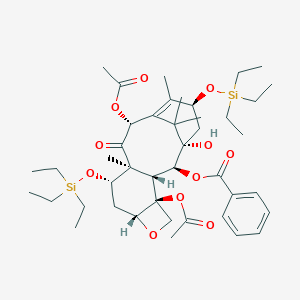
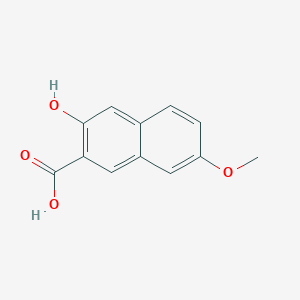
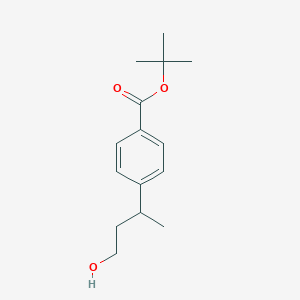
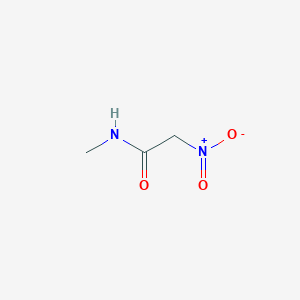
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
